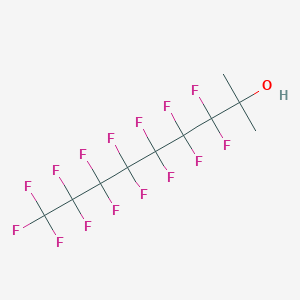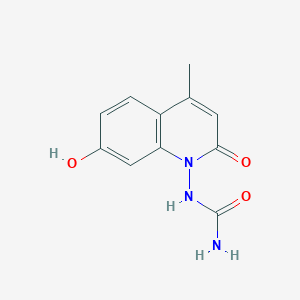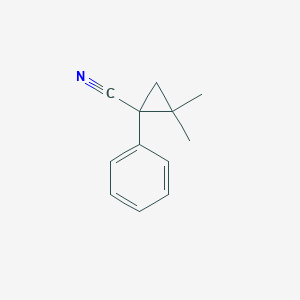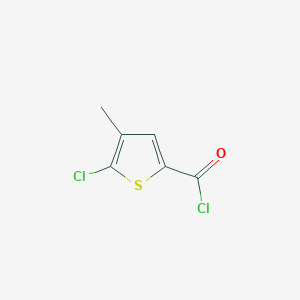
1-Naphthalenecarboxylic acid, 2,6-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxylic acid, 2,6-dihydroxy- is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, featuring two hydroxyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthalenecarboxylic acid using suitable oxidizing agents. Another method includes the direct introduction of hydroxyl groups into the naphthalene ring, followed by carboxylation.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including the oxidation of naphthalene derivatives and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarboxylic acid, 2,6-dihydroxy- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-naphthalenecarboxylic acid, 2,6-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarboxylic acid: Lacks the hydroxyl groups present in 1-naphthalenecarboxylic acid, 2,6-dihydroxy-.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups instead of hydroxyl groups.
2-Hydroxy-1-naphthoic acid: Has a hydroxyl group at the 2 position and a carboxylic acid group at the 1 position.
Uniqueness: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93379-27-2 |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2,6-dihydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,12-13H,(H,14,15) |
InChI-Schlüssel |
DWCSXSQEGHQXEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)O)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
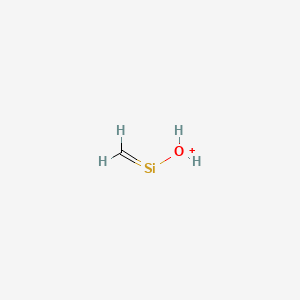
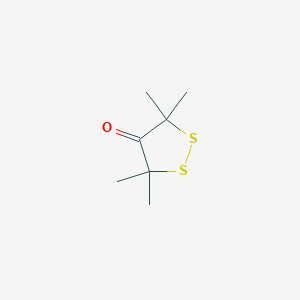
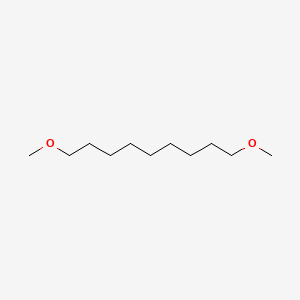
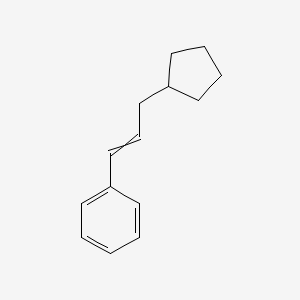
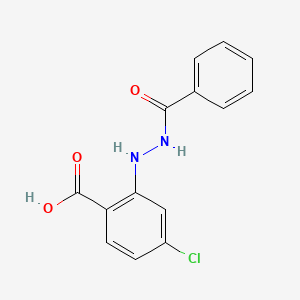
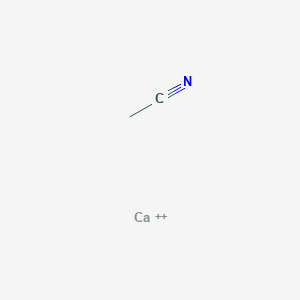
![2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14349524.png)
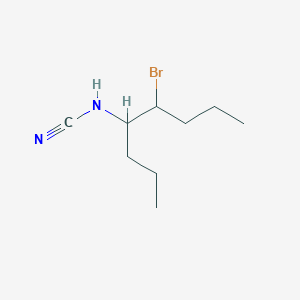
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)
